molecular formula C20H15ClN2OS B298618 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol

1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol

Cat. No. B298618
M. Wt: 366.9 g/mol
InChI Key: SGDDMVSDOGOZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol, also known as CPTH6, is a small molecule inhibitor that has been used in scientific research to target specific proteins in various biological pathways.

Mechanism of Action

1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol exerts its inhibitory effect by binding to the active site of the target protein and preventing its activity. For instance, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol binds to the ATP-binding site of CK2 and prevents its phosphorylation activity. Similarly, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol binds to the acetyl-CoA binding site of CBP/p300 and prevents its histone acetyltransferase activity.
Biochemical and Physiological Effects:
1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has been shown to have various biochemical and physiological effects in different biological systems. For instance, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has also been shown to inhibit the activity of inflammatory cytokines and reduce inflammation in various disease models.

Advantages and Limitations for Lab Experiments

1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has several advantages for lab experiments. Firstly, it is a small molecule inhibitor that can be easily synthesized and purified. Secondly, it has high specificity and selectivity for the target protein, which reduces off-target effects. However, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol also has some limitations. Firstly, it can be difficult to deliver 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol to specific tissues or cells in vivo. Secondly, its inhibitory effect can be reversible, which can limit its long-term efficacy.

Future Directions

There are several future directions for the use of 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol in scientific research. Firstly, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol can be used to target other proteins involved in various biological pathways. Secondly, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol can be modified to improve its pharmacokinetic properties and enhance its efficacy in vivo. Finally, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol can be used in combination with other drugs to enhance its therapeutic effect in various diseases.
Conclusion:
In conclusion, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol is a small molecule inhibitor that has been extensively used in scientific research to target specific proteins involved in various biological pathways. Its inhibitory effect is achieved by binding to the active site of the target protein and preventing its activity. 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol in scientific research, which can enhance its therapeutic potential in various diseases.

Synthesis Methods

The synthesis method of 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol involves the reaction of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine with 2-naphthol in the presence of formaldehyde. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has been extensively used in scientific research to target specific proteins involved in various biological pathways. For instance, 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has been used to inhibit the activity of histone acetyltransferase CBP/p300, which is involved in the regulation of gene expression. 1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol has also been used to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

properties

Product Name

1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol

Molecular Formula

C20H15ClN2OS

Molecular Weight

366.9 g/mol

IUPAC Name

1-[[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C20H15ClN2OS/c21-15-8-5-14(6-9-15)18-12-25-20(23-18)22-11-17-16-4-2-1-3-13(16)7-10-19(17)24/h1-10,12,24H,11H2,(H,22,23)

InChI Key

SGDDMVSDOGOZPP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2CNC3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CNC3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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